

An In-depth Technical Guide to 1-Bromohexadecane-16,16,16-d3

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Compound of Interest

Compound Name: 1-Bromohexadecane-16,16,16-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohexadecane-16,16,16-d3 is a deuterated analog of the saturated alkyl halide, 1-bromohexadecane. The strategic incorporation of three deuterium atoms at the terminal methyl group (position 16) makes it a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard for correcting variations during sample preparation and analysis. This guide provides a comprehensive overview of its properties, synthesis, and applications for research and development.

Chemical and Physical Properties

The key physical and chemical properties of **1-Bromohexadecane-16,16,16-d3** are summarized in the table below, with data for the unlabeled analog provided for comparison.



Property	1-Bromohexadecane- 16,16,16-d3	1-Bromohexadecane (unlabeled)
CAS Number	284474-40-4[1]	112-82-3[1]
Molecular Formula	C16H30D3Br[1]	C16H33Br[2]
Molecular Weight	308.36 g/mol	305.34 g/mol [2]
Melting Point	16-18 °C (lit.)	16-18 °C (lit.)[2]
Boiling Point	190 °C at 11 mmHg (lit.)	190 °C at 11 mmHg (lit.)[2]
Density	1.009 g/mL at 25 °C	0.999 g/mL at 25 °C (lit.)
Isotopic Purity	Typically ≥99 atom % D[1]	Not Applicable
Appearance	Colorless to yellow liquid or solid[2]	Colorless to yellow liquid or solid[2]
Solubility	Soluble in ether, alcohol; insoluble in water[2]	Soluble in ether, alcohol; insoluble in water[2]

Synthesis

While a specific published protocol for the synthesis of **1-Bromohexadecane-16,16,16-d3** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from established methods for the deuteration and bromination of long-chain fatty acids and alcohols. The synthesis would likely involve a two-step process:

- Synthesis of Hexadecan-1-ol-16,16,16-d3: This intermediate could be prepared by the reduction of hexadecanoic acid-16,16,16-d3. The deuterated fatty acid can be synthesized through methods such as the controlled tetradeuteration of the α- and β-positions of a shorter chain fatty acid followed by chain extension, or through the use of deuterated building blocks in a multi-step synthesis.[3]
- Bromination of Hexadecan-1-ol-16,16,16-d3: The deuterated alcohol can then be converted to the final product, **1-Bromohexadecane-16,16,16-d3**, using standard brominating agents. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide, or by treatment with phosphorus tribromide.



A general procedure for the bromination of the corresponding unlabeled alcohol, 1-hexadecanol, involves reacting it with red phosphorus and bromine.[4] This method could likely be adapted for the deuterated analog.

Applications in Quantitative Analysis

The primary application of **1-Bromohexadecane-16,16,16-d3** is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[5] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification as it effectively corrects for variability in sample preparation, injection volume, and matrix effects which can cause ion suppression or enhancement.[6][7]

Experimental Protocol: Quantification of an Analyte using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the use of **1-Bromohexadecane-16,16,16-d3** as an internal standard for the quantification of a similar, non-labeled analyte in a biological matrix.

Materials and Reagents:

- Analyte of interest
- 1-Bromohexadecane-16,16,16-d3 (Internal Standard, IS)
- Biological matrix (e.g., plasma, tissue homogenate)
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Protein precipitation agent (e.g., cold acetonitrile)
- LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare a stock solution of the analyte and the internal standard in a suitable solvent.



- Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of the biological sample (calibrator, QC, or unknown), add a fixed amount of the 1-Bromohexadecane-16,16,16-d3 internal standard solution.
 - Vortex to mix thoroughly.
 - Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
 - Vortex vigorously to precipitate proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto the LC-MS/MS system.
 - Separate the analyte and internal standard using a suitable chromatographic gradient.
 - Detect the analyte and internal standard using the mass spectrometer, typically in Multiple
 Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / Internal Standard Area).



- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Data (Reference)

While specific NMR and mass spectra for **1-Bromohexadecane-16,16,16-d3** are not readily available in public databases, the spectra of the unlabeled **1-bromohexadecane** can be used as a reference.

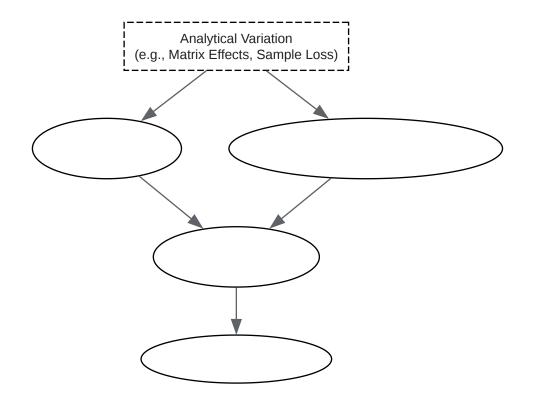
- ¹H NMR: The ¹H NMR spectrum of 1-bromohexadecane would show a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom. The terminal methyl group protons would appear as a triplet at around 0.88 ppm. In the spectrum of 1-Bromohexadecane-16,16,16-d3, this terminal methyl triplet would be absent.
- ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the alkyl chain. The carbon attached to the bromine would be the most downfield. The terminal methyl carbon signal would be present for the unlabeled compound.
- Mass Spectrometry: The electron ionization (EI) mass spectrum of 1-bromohexadecane shows a characteristic fragmentation pattern.[8] The molecular ion peak would be observed at m/z 304 and 306 with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 1-Bromohexadecane-16,16,16-d3, the molecular ion peaks would be shifted by +3 mass units to m/z 307 and 309.

Visualizations Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Quantification





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Caption: Principle of internal standard correction in quantitative analysis.

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